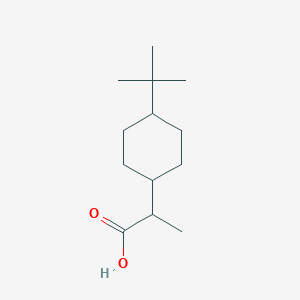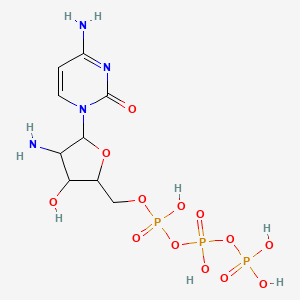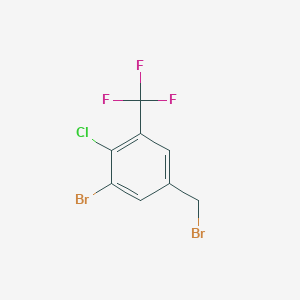![molecular formula C13H20BrN3 B12082975 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, which is further substituted with a piperazine ring containing an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline typically involves multiple steps. One common method starts with the bromination of aniline to introduce the bromine atom at the desired position on the benzene ring. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The isopropyl group is then added to the piperazine ring via alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The isopropyl group may also contribute to the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound features a pyrimidine ring instead of a benzene ring, which can lead to different biological activities and applications.
5-Bromo-2-(4-morpholino)pyrimidine: The presence of a morpholine ring instead of a piperazine ring can alter the compound’s chemical reactivity and biological interactions.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: The pyridine ring and pyrrolidine substitution provide unique properties compared to the piperazine-containing compound.
Uniqueness
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, piperazine ring, and isopropyl group provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H20BrN3 |
|---|---|
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
5-bromo-2-(4-propan-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H20BrN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14)9-12(13)15/h3-4,9-10H,5-8,15H2,1-2H3 |
InChI-Schlüssel |
NUESGMYOEFYXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)

![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)



![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)


![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

